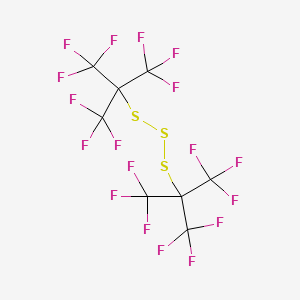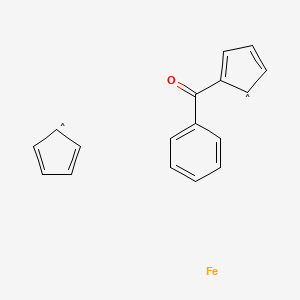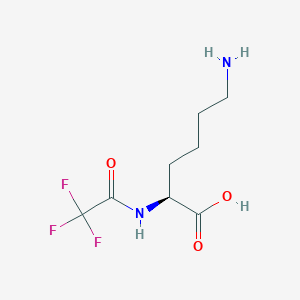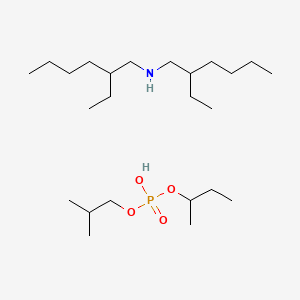
Noradrenaline D-threo-3-methylmalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Norepinephrine (+)-bitartrate salt is a chemical compound that plays a significant role in various biological and chemical processes. It is a salt form of norepinephrine, a neurotransmitter and hormone that is crucial for the body’s fight-or-flight response. This compound is used in scientific research and has applications in medicine, particularly in the treatment of certain medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Norepinephrine (+)-bitartrate salt typically involves the reaction of norepinephrine with tartaric acid. The process begins with the preparation of norepinephrine, which can be synthesized through several methods, including the reduction of norephedrine or the hydroxylation of dopamine. Once norepinephrine is obtained, it is reacted with (+)-tartaric acid under controlled conditions to form the bitartrate salt. The reaction is usually carried out in an aqueous medium, and the resulting salt is purified through crystallization.
Industrial Production Methods
In industrial settings, the production of (+/-)-Norepinephrine (+)-bitartrate salt follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. Industrial production may also involve the use of automated systems to control reaction conditions and optimize yield.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Norepinephrine (+)-bitartrate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of norepinephrine to its oxidized form, which can further react to form adrenochrome and other products.
Reduction: Norepinephrine can be reduced to form norephedrine, a related compound with different pharmacological properties.
Substitution: This reaction involves the replacement of functional groups in the norepinephrine molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an alcoholic solvent.
Substitution: Various reagents can be used depending on the desired substitution, including halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Adrenochrome and other oxidized derivatives.
Reduction: Norephedrine and related compounds.
Substitution: A wide range of substituted norepinephrine derivatives with varying biological activities.
Applications De Recherche Scientifique
(+/-)-Norepinephrine (+)-bitartrate salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study the physiological and biochemical effects of norepinephrine in various biological systems.
Medicine: It is used in the development of drugs for the treatment of conditions such as hypotension, cardiac arrest, and certain psychiatric disorders.
Industry: The compound is used in the manufacture of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (+/-)-Norepinephrine (+)-bitartrate salt involves its interaction with adrenergic receptors in the body. Norepinephrine binds to these receptors, leading to the activation of various signaling pathways. This results in physiological effects such as increased heart rate, vasoconstriction, and enhanced glucose release. The compound primarily targets alpha and beta-adrenergic receptors, which are involved in the regulation of cardiovascular and metabolic functions.
Comparaison Avec Des Composés Similaires
(+/-)-Norepinephrine (+)-bitartrate salt can be compared with other similar compounds, such as:
Epinephrine: Another adrenergic agonist with similar but more potent effects.
Dopamine: A precursor to norepinephrine with distinct pharmacological properties.
Norephedrine: A related compound with different therapeutic applications.
The uniqueness of (+/-)-Norepinephrine (+)-bitartrate salt lies in its specific interaction with adrenergic receptors and its balanced pharmacological profile, making it a valuable tool in both research and clinical settings.
Propriétés
Formule moléculaire |
C13H19NO8 |
|---|---|
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C5H8O5/c9-4-8(12)5-1-2-6(10)7(11)3-5;1-2(4(7)8)3(6)5(9)10/h1-3,8,10-12H,4,9H2;2-3,6H,1H3,(H,7,8)(H,9,10)/t;2-,3-/m.1/s1 |
Clé InChI |
PDZZSMDCBWCGRN-GEHKUQKJSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |
SMILES canonique |
CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)





